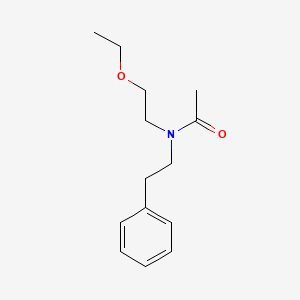![molecular formula C21H28O3 B13806946 (6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-(Acetylthiomethyl)cyclopropaneacetonitrile can be synthesized from 1-(hydroxymethyl)cyclopropaneacetonitrile and thioacetic acid . The reaction involves the acetylation of the thiol group, resulting in the formation of the desired compound. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 1-(acetylthiomethyl)cyclopropaneacetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1-(Acetylthiomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists . These compounds have significant applications in medicinal chemistry, particularly in the development of drugs for treating conditions such as asthma and allergic rhinitis.
作用机制
The mechanism of action of 1-(acetylthiomethyl)cyclopropaneacetonitrile involves its role as a reagent in the synthesis of LTD4 antagonists. LTD4 antagonists work by blocking the action of leukotriene D4 (LTD4), a molecule involved in inflammatory responses. By inhibiting LTD4, these antagonists help reduce inflammation and bronchoconstriction, making them effective in treating asthma and allergic conditions.
相似化合物的比较
Similar Compounds
1-(Hydroxymethyl)cyclopropaneacetonitrile: A precursor in the synthesis of 1-(acetylthiomethyl)cyclopropaneacetonitrile.
Methyl 1-(mercaptomethyl)cyclopropaneacetate: Another related compound used in similar synthetic pathways.
Uniqueness
1-(Acetylthiomethyl)cyclopropaneacetonitrile is unique due to its specific role in synthesizing LTD4 antagonists. Its acetylthiomethyl group provides distinct reactivity, making it a valuable intermediate in medicinal chemistry.
属性
分子式 |
C21H28O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15+,16-,18-,19-,20+,21-/m1/s1 |
InChI 键 |
LUDPEOWAWHAHEP-UXPQZDGHSA-N |
手性 SMILES |
CC[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@H]1CC[C@@]2(C#C)O)O |
规范 SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
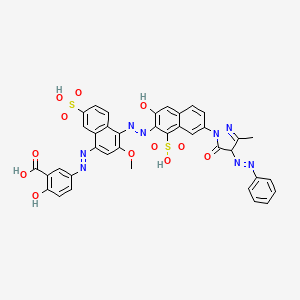

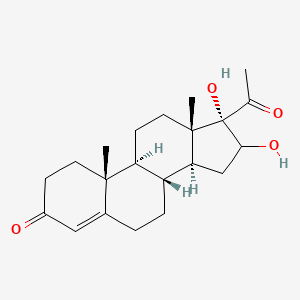
![5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806878.png)
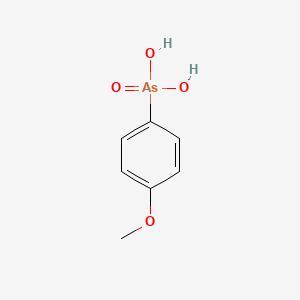
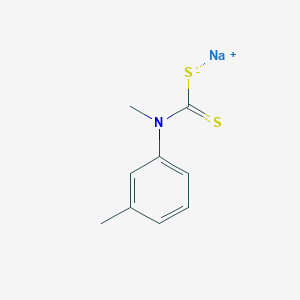
![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
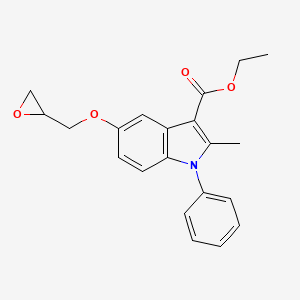
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)

